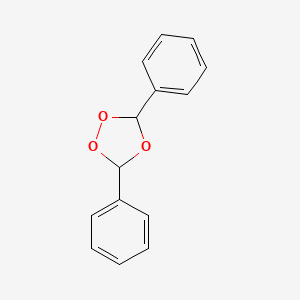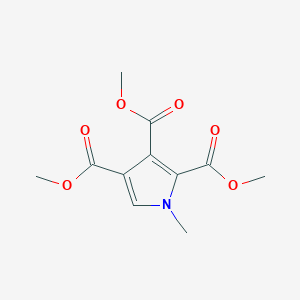
Diazene, bis(2,2',4,4',6,6'-hexanitro(1,1'-biphenyl)-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- is a highly nitrated aromatic compound known for its energetic properties. This compound is characterized by the presence of multiple nitro groups attached to a biphenyl structure, making it a potent energetic material. It is used in various applications, particularly in the field of explosives and propellants due to its high energy content and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- typically involves the nitration of biphenyl derivatives. The process begins with the preparation of 2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3,3’-diamine, which is then subjected to diazotization to form the diazene compound. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the complete nitration of the biphenyl rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are paramount due to the highly energetic nature of the compound and the use of strong acids in the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further, although it is already highly nitrated.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the energetic properties of the compound.
Substitution: Electrophilic substitution reactions can occur, although the presence of multiple nitro groups makes the biphenyl rings less reactive.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and strong oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, reduction reactions can produce amino derivatives of the compound, while oxidation reactions may lead to the formation of more highly oxidized species .
Applications De Recherche Scientifique
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a standard for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for its potential use in targeted drug delivery systems.
Industry: Widely used in the production of explosives and propellants due to its high energy content and stability
Mécanisme D'action
The mechanism of action of Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas and other byproducts. This rapid release of gas and energy is what makes the compound useful in explosive applications. The molecular targets and pathways involved include the nitro groups and the biphenyl structure, which stabilize the compound and allow for controlled energy release .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,4’,6,6’-Hexanitroazobenzene: Another highly nitrated compound with similar energetic properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a simpler structure but similar applications.
Hexanitrohexaazaisowurtzitane (HNIW): A more complex compound with higher energy content and stability
Uniqueness
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- is unique due to its biphenyl structure with multiple nitro groups, providing a balance between stability and high energy content. This makes it particularly useful in applications where controlled energy release is crucial .
Propriétés
Numéro CAS |
23987-32-8 |
|---|---|
Formule moléculaire |
C24H6N14O24 |
Poids moléculaire |
874.4 g/mol |
Nom IUPAC |
bis[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)phenyl]diazene |
InChI |
InChI=1S/C24H6N14O24/c39-27(40)7-1-9(29(43)44)17(10(2-7)30(45)46)19-13(33(51)52)5-15(35(55)56)21(23(19)37(59)60)25-26-22-16(36(57)58)6-14(34(53)54)20(24(22)38(61)62)18-11(31(47)48)3-8(28(41)42)4-12(18)32(49)50/h1-6H |
Clé InChI |
JZMIVRJYBGBHRC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=NC3=C(C=C(C(=C3[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)




![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

